molecular formula C24H31N3O2S B10837120 N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide

N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide

Cat. No.: B10837120
M. Wt: 425.6 g/mol
InChI Key: DTCYWONIILSWPE-RPWUZVMVSA-N
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Description

Compound “US9586942, 3*” is a small organic molecule identified as Ligand BDBM294229 . It has been studied for its potential therapeutic applications, particularly in enzyme inhibition . The compound’s structure and activity have been explored in various biochemical assays, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “US9586942, 3*” involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are detailed in patent literature and scientific publications . Typical conditions may involve the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods: Industrial production of compound “US9586942, 3*” would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “US9586942, 3*” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Compound “US9586942, 3*” has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of compound “US9586942, 3*” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and modulating biochemical pathways. Detailed studies have elucidated the binding affinity and inhibition constants, providing insights into its therapeutic potential .

Properties

Molecular Formula

C24H31N3O2S

Molecular Weight

425.6 g/mol

IUPAC Name

N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide

InChI

InChI=1S/C24H31N3O2S/c1-30(28,29)25-20-16-27(17-20)21-10-8-19-9-11-24(26-12-5-13-26)23(22(19)15-21)14-18-6-3-2-4-7-18/h2-4,6-8,10,15,20,23-25H,5,9,11-14,16-17H2,1H3/t23-,24+/m1/s1

InChI Key

DTCYWONIILSWPE-RPWUZVMVSA-N

Isomeric SMILES

CS(=O)(=O)NC1CN(C1)C2=CC3=C(CC[C@@H]([C@@H]3CC4=CC=CC=C4)N5CCC5)C=C2

Canonical SMILES

CS(=O)(=O)NC1CN(C1)C2=CC3=C(CCC(C3CC4=CC=CC=C4)N5CCC5)C=C2

Origin of Product

United States

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